molecular formula C19H23ClN2O3S B346640 1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine CAS No. 682762-63-6

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Cat. No.: B346640
CAS No.: 682762-63-6
M. Wt: 394.9g/mol
InChI Key: ZUXGXYNIXKAPMO-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a sulfonyl group attached to a chloromethoxyphenyl ring and a dimethylphenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH (thiophenol) followed by selective intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific functional groups, such as the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group and piperazine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used as an anti-anginal agent.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: An antipsychotic medication with a piperazine moiety.

    Quetiapine: An antipsychotic drug containing a piperazine ring.

Uniqueness

Its sulfonyl group and chloromethoxyphenyl ring differentiate it from other piperazine derivatives, providing unique reactivity and interaction profiles .

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-14-5-4-6-15(2)19(14)21-9-11-22(12-10-21)26(23,24)16-7-8-17(20)18(13-16)25-3/h4-8,13H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXGXYNIXKAPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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